molecular formula C9H8N2 B144246 6-Aminoquinoline CAS No. 580-15-4

6-Aminoquinoline

Cat. No. B144246
CAS RN: 580-15-4
M. Wt: 144.17 g/mol
InChI Key: RJSRSRITMWVIQT-UHFFFAOYSA-N
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Description

6-Aminoquinoline is a compound that has been identified as a key intermediate in various chemical syntheses and has potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, with an amino group at the sixth position. This structural feature makes it a versatile building block for the development of compounds with biological activity, such as antibacterial agents and fluorescence derivatizing reagents .

Synthesis Analysis

The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves the Skraup reaction, which is a classical method for synthesizing quinolines. This reaction has been used to synthesize 6-aminoquinoline from 4-nitroaniline and glycerol, followed by reduction with hydrazine hydrate catalyzed by palladium on carbon (Pd/C) . Another innovative strategy reported is the tandem Povarov reaction, which allows access to symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Additionally, substituted 6-amino-4-phenyltetrahydroquinoline derivatives have been synthesized and studied for their antagonistic efficacy on the follicle-stimulating hormone receptor .

Molecular Structure Analysis

The molecular structure of 6-aminoquinoline is characterized by the presence of an amino group at the C-6 position of the quinoline ring. This modification significantly influences the electronic properties and reactivity of the molecule. For instance, the presence of the amino group can enhance the antibacterial activity of quinolone derivatives, as seen in the case of 6-amino-8-methylquinolones . The elucidation of the stereochemistry of diastereoisomers of related compounds, such as 6-amino-2-methyldecahydroisoquinoline, further demonstrates the importance of molecular structure in determining the properties of these derivatives .

Chemical Reactions Analysis

6-Aminoquinoline and its derivatives participate in various chemical reactions that are central to their applications. For example, the compound can be used to synthesize fluorescent derivatizing reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which reacts with amino acids to form stable urea derivatives amenable to HPLC analysis . The reactivity of the amino group also allows for the formation of polymeric reagents that can be used for the derivatization of amines and amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline derivatives are influenced by their molecular structure. The photoluminescence of 6-aminoquinoline has been studied, revealing that its fluorescence properties are typical of aminoquinolines substituted in the homocyclic ring. The excited state acidities and solvent dependences of the fluorescences of these compounds are significant for their potential applications in fluorescence-based techniques . The antibacterial activity of 6-aminoquinoline derivatives, particularly against Gram-positive bacteria, is another important property that has been extensively evaluated .

Scientific Research Applications

Antimalarial Applications

6-Aminoquinoline and its derivatives have been extensively studied for their antimalarial properties. Primaquine, an 8-aminoquinoline, is a notable example, having been used extensively against liver-stage Plasmodium infections, particularly for P. vivax malaria. It is effective against dormant parasite forms in the liver (hypnozoites), which can cause relapses of malaria. However, its use is limited in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to hemolytic toxicity (Waters & Edstein, 2011). Tafenoquine, another 8-aminoquinoline, is a primaquine analog under clinical development, offering a longer elimination half-life and efficacy against both P. vivax and P. falciparum malaria (Chu & Hwang, 2020).

Leishmaniasis Treatment

Research has also explored the use of 8-aminoquinolines in treating leishmaniasis. A study evaluated the efficacy of an oral 8-aminoquinoline (WR6026) in patients with kala-azar (visceral leishmaniasis), showing some success in reducing parasite numbers and improving clinical symptoms (Sherwood et al., 1994).

Viral Infections

Chloroquine, a 4-aminoquinoline, has demonstrated potential against various viral infections. Its direct antiviral effects and immunomodulatory properties have been studied in the context of HIV replication and other viral diseases (Savarino et al., 2003).

Antiparasitic Activity

The antiparasitic activities of 8-aminoquinolines have been investigated, particularly their effectiveness against various stages of malaria parasites and other parasitic infections. Studies have suggested possible mechanisms of action and outlined the toxic effects of these compounds (Grewal, 1981).

Potential Cognition Enhancers

Some derivatives of 6-aminoquinoline have been synthesized and evaluated for their potential as cognition enhancers, showing promise in preventing memory decline and inhibiting acetylcholinesterase activity in animal models (Piplani et al., 2011).

Drug Development and Optimization

Ongoing research aims to improve the therapeutic index of 8-aminoquinolines, with studies exploring drug combinations and modifications to reduce toxicity while maintaining efficacy (Myint et al., 2011). Additionally, newer drugs are being synthesized to overcome limitations like primaquine's hemolytic toxicity in G6PD-deficient individuals (Nanayakkara et al., 2008).

Safety And Hazards

6-Aminoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ingestion and inhalation .

Future Directions

6-Aminoquinoline has been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices . Over the past few decades, photochemical and photophysical research has been carried out on aminoquinolines since they evince a broad range of chemical and biological behavior .

properties

IUPAC Name

quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSRSRITMWVIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206725
Record name 6-Aminoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoquinoline

CAS RN

580-15-4
Record name 6-Aminoquinoline
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Record name 6-Aminoquinoline
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Record name 6-AMINOQUINOLINE
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Record name 6-Aminoquinoline
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Record name Quinolin-6-amine
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Synthesis routes and methods I

Procedure details

A suspension of 6-nitro-quinoline (8.7 g, 5 mmol), palladium on charcoal (10%) (0.1 g) in methanol (0.2 L) was hydrogenated at room temperature for 24 with stirring. The catalyst was filtered and the solvent evaporated to yield a yellow solid. Crystallisation from ethyl acetate yielded the pure title compound as a pale yellow solid (3.3 g, 46%). MS m/z: 145 [M+H+]. 1H NMR (270 MHz, CHCl3-d) δ ppm 3.89 (s, 2H) 6.87 (d, J=2.64 Hz, 1H) 7.14 (dd, J=8.97, 2.64 Hz, 1H) 7.25 (dd, J=8.44, 4.22 Hz, 1H) 7.88 (dd, J=7.92, 1.58 Hz, 1H) 7.90 (d, J=8.97 Hz, 1H) 8.63 (dd, J=4.22, 1.58 Hz, 1H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl N-(quinolin-6-yl)carbamate (1.3 g, 5.32 mmol) in DCM (40 ml) was added TFA (10 ml) with stirring overnight at room temperature. The resulting mixture was concentrated under vacuum, diluted with water (30 ml), adjusted pH to 8 with NaHCO3 solution, extracted with dichloromethane (2×20 ml), dried over magnesium sulfate and concentrated in vacuo to give quinolin-6-amine as a yellow solid (666 mg, 87%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of 6-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was distilled by Kugelrohr to remove residual NMP and DMPU, then chromatographed on silica (200 mL, 4 cm diam. column), eluting with 70:30:1 EtOAc/hexane/NEt3 to obtain 6-aminoquinoline as a brown solid (210 mg, 1.45 mmol, 39.2% yield).: mp 111-113° C. (lit. 116° C., Sykes, W. O., Journal of the Chemical Society, 1956, 3087); 1H NMR (300 MHz, CDCl3) δ8.66 (dd, 1 H, J=4.27, 1.63 Hz), 7.93-7.87 (m, 2 H), 7.26 (dd, 1 H, J=8.24, 4.23 Hz), 7.16 (dd, 1 H, J=9.05, 2.69), 6.90 (d, 1 H, J=2.74), 3.97 (br s, 2 H, NH2); 13C NMR (75 MHz, CDCl3) δ146.8, 144.5, 143.5, 133.7, 130.6, 129.7, 121.5, 121.4, 107.4; MS (CI/NH3) 145.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
39.2%

Synthesis routes and methods IV

Procedure details

Compounds of the present invention may also be prepared by following the procedures described in Chart T. In CHART T, 3-{[(4-Chlorobenzyl)amino]-carbonyl}-8-fluoro-4-hydroxy-6-quinolinecarboxylic acid of example t-1 is converted to the 6-tert-butyl carbamate t-2 by treatment with diphenylphosphoryl azide in tert-butanol with heating. The carbamate is removed with trifluoroacetic acid to afford the 6-aminoquinoline t-3. The amine is sulfonylated with 4-methoxyphenylsulfonyl chloride in pyridine to yield the 6-sulfonamide t-4.
Name
3-{[(4-Chlorobenzyl)amino]-carbonyl}-8-fluoro-4-hydroxy-6-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-tert-butyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,520
Citations
X Zhang, J Wu, S Wang, W Pan, M Zhang… - ACS Applied Energy …, 2021 - ACS Publications
… In this work, we introduce an additive, 6-aminoquinoline monohydrochloride (AQCl), with strong electron-donating amino groups, into CsMAFA-based perovskite precursor solution, …
Number of citations: 6 pubs.acs.org
A Rajapakse, C Linder, RD Morrison… - Chemical research in …, 2013 - ACS Publications
… evidence that the one-electron reducing enzyme system, xanthine/xanthine oxidase, converted the nonfluorescent parent compound 1 to the known fluorophore 6-aminoquinoline (2) …
Number of citations: 25 pubs.acs.org
L Haskelberg - The Journal of Organic Chemistry, 1947 - ACS Publications
… The condensation of 6-aminoquinoline with ethyl acetoacetate and cyclization of the acetoaceto-6-quinolylamide formed gave a substance regarded as 2-hydroxy-4-methyl-5,6,3',2'-…
Number of citations: 19 pubs.acs.org
MC Stević, G Ćirić-Marjanović… - Journal of The …, 2012 - iopscience.iop.org
The theoretical study of the 6-aminoquinoline (6-QNH 2) electrochemical oxidation mechanism, based on the semi-empirical quantum chemical computations of the heat of formation, …
Number of citations: 14 iopscience.iop.org
N Pandey, MS Mehata, S Pant, N Tewari - Journal of Fluorescence, 2021 - Springer
… In this work, the DFT/TD-DFT methods were employed to 6-aminoquinoline (6AQ), taking into account the significance of quantum chemical studies to analyze different properties of the …
Number of citations: 16 link.springer.com
PJ Brynes, P Bevilacqua, A Green - Analytical Biochemistry, 1981 - Elsevier
… In this report, we describe the use of 6aminoquinoline (6-AQ), a sensitive fluorogenie leaving group for synthetic substrates that in its amide form does not produce interfering …
Number of citations: 47 www.sciencedirect.com
N Pandey, N Tewari, S Pant, MS Mehata - Spectrochimica Acta Part A …, 2022 - Elsevier
… The data were analyzed utilizing the available software OriginPro8.5. 6-aminoquinoline (99 % purity) was acquired from Sigma Aldrich, USA. All the solvents with 99% purity were …
Number of citations: 11 www.sciencedirect.com
N Green, Y Hu, K Janz, HQ Li, N Kaila… - Journal of medicinal …, 2007 - ACS Publications
… Initial 4-anilino-6-aminoquinoline-3-carbonitrile leads showed poor selectivity for Tpl2 over … -anilino-6-aminoquinoline-3-carbonitrile leads. The 8-substituted-4-anilino-6-aminoquinoline-…
Number of citations: 73 pubs.acs.org
K Hayakawa, K Yoshikawa, J Oizumi… - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter describes methods employed for the determination of biotinidase activity with biotinyl-6-aminoquinoline as substrate. A sensitive high-performance …
Number of citations: 10 www.sciencedirect.com
H Wastell, G Dale, K Bartlett - Analytical biochemistry, 1984 - Elsevier
… Assay for Biotinidase Using a New Derivative of Biotin, Biotinyl-6-aminoquinoline … 6-Aminoquinoline … 2 Abbreviations used: 6-AQ, 6-aminoquinoline; BAQ, biotinyl-6-aminoquinoline. …
Number of citations: 63 www.sciencedirect.com

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